1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride typically involves the following steps:
Formation of the Inden-5-yloxy Intermediate: The starting material, 2,3-dihydro-1H-indene, is reacted with an appropriate reagent to introduce the 5-yloxy group. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group and base.
Attachment of the Propyl Chain: The inden-5-yloxy intermediate is then reacted with a propyl halide under basic conditions to form the 3-(2,3-dihydro-1H-inden-5-yloxy)propyl intermediate.
Formation of the Piperazine Derivative: The 3-(2,3-dihydro-1H-inden-5-yloxy)propyl intermediate is then reacted with 4-methylpiperazine to form the desired compound. This step typically involves nucleophilic substitution under basic conditions.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies exploring receptor binding and signal transduction pathways, given its structural similarity to known bioactive molecules.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]piperazine hydrochloride: Similar structure but lacks the methyl group on the piperazine ring.
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine hydrochloride: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride is unique due to the specific combination of the inden-5-yloxy group and the methyl-substituted piperazine ring
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-18-9-11-19(12-10-18)8-3-13-20-17-7-6-15-4-2-5-16(15)14-17;/h6-7,14H,2-5,8-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPARBRFRLWHAIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC3=C(CCC3)C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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